Retinoid Receptor Panel Profiling: A Defined Inactivity Fingerprint
This specific compound has a documented and uniformly negative activity profile against a panel of six human retinoic acid receptors (RARs) and retinoid X receptors (RXRs). In head-to-head functional and binding assays, the target compound showed no measurable potency (EC50/Kd > 1,000 nM) across all six targets [1]. This quantitative inactivity fingerprint distinguishes it from pharmacologically active analogs in the triazaspiro[4.5]decane-2,4-dione class, which have demonstrated nanomolar potency in other assays, such as mPTP inhibition [2].
| Evidence Dimension | Retinoid Receptor Activity Profile (EC50 and Kd) |
|---|---|
| Target Compound Data | EC50 > 1,000 nM and Kd > 1,000 nM for RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ |
| Comparator Or Baseline | Class-level baseline: Active 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (e.g., mPTP inhibitors) with IC50 values in the nanomolar range. |
| Quantified Difference | Target compound is >100-fold less potent than active class members, establishing a clean inactive biochemical fingerprint for retinoid receptors. |
| Conditions | CV-1 cell transactivation assays (EC50) and radioligand binding assays (Kd) using [3H]-RA or [3H]-9-cis-RA. |
Why This Matters
This verified lack of activity against retinoid receptors makes the compound valuable as a true negative control for selectivity profiling panels or as a starting scaffold with a documented clean slate against these specific off-targets.
- [1] BindingDB. (2010). Affinity Data for BDBM50403583 (CHEMBL2111535). View Source
- [2] Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-ATP Synthase. Journal of Medicinal Chemistry, 61(16), 7131–7143. View Source
